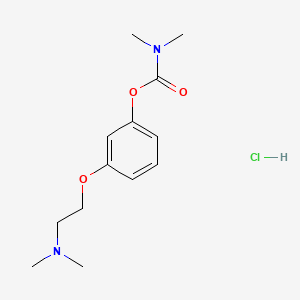
Glycine, N-dodecyl-
Overview
Description
Glycine, N-dodecyl-: is a surfactant derived from glycine, an amino acid, and dodecyl, a long-chain alkyl group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the formulation of detergents and personal care products. Its structure allows it to interact with both hydrophilic and hydrophobic substances, enhancing its ability to reduce surface tension and stabilize emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-dodecyl- typically involves the reaction of glycine with dodecylamine. The process can be carried out in an ethanol-water solvent system, where dodecylamine reacts with glycine under controlled conditions to form the desired product. The reaction is usually facilitated by the presence of a catalyst or under acidic or basic conditions to promote the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of Glycine, N-dodecyl- can be scaled up using similar reaction conditions. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and quality of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-dodecyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the surfactant properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s amphiphilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction can yield primary amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, resulting in a range of derivatives with different properties .
Scientific Research Applications
Chemistry: In chemistry, Glycine, N-dodecyl- is used as a surfactant in various reactions and processes, including emulsification, solubilization, and as a stabilizing agent in colloidal systems .
Biology: In biological research, this compound is employed in the study of membrane proteins and lipids due to its ability to interact with lipid bilayers. It is also used in the formulation of buffers and reagents for electrophoresis and other biochemical assays .
Medicine: It is also investigated for its antimicrobial properties and its role in enhancing the efficacy of certain therapeutic agents .
Industry: In the industrial sector, this compound is widely used in the formulation of detergents, shampoos, and other personal care products. Its ability to reduce surface tension and stabilize emulsions makes it a valuable ingredient in these formulations .
Mechanism of Action
The mechanism of action of Glycine, N-dodecyl- primarily involves its interaction with lipid bilayers and proteins. Its amphiphilic structure allows it to insert into lipid membranes, disrupting their integrity and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
At the molecular level, Glycine, N-dodecyl- can interact with various proteins, altering their conformation and activity. This interaction can affect enzymatic activity, protein-protein interactions, and other cellular processes, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
- N-dodecyl aspartic acid
- N-dodecyl serine
- N-dodecyl lysine
- N-dodecyl ornithine
- N-dodecyl sarcosinate
Comparison: Glycine, N-dodecyl- is unique among these compounds due to its specific structure and properties. While all these compounds share the common feature of having a long alkyl chain, the presence of different amino acid residues imparts distinct characteristics. For example, N-dodecyl aspartic acid and N-dodecyl serine have additional functional groups that can participate in hydrogen bonding, potentially enhancing their solubility and interaction with other molecules. N-dodecyl lysine and N-dodecyl ornithine, on the other hand, have basic side chains that can interact with negatively charged surfaces, making them useful in different applications .
Properties
IUPAC Name |
2-(dodecylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17/h15H,2-13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPHVNNRZGCOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177281 | |
| Record name | Glycine, N-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-80-8 | |
| Record name | N-Dodecylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
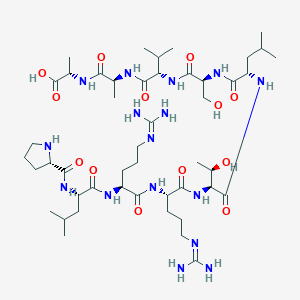

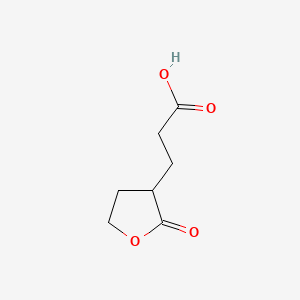
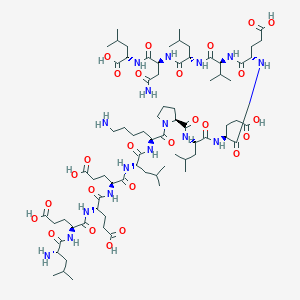
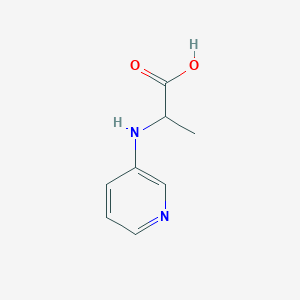

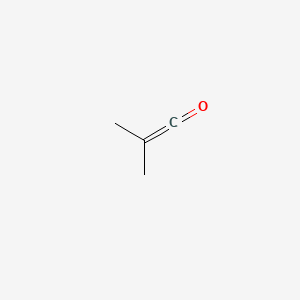

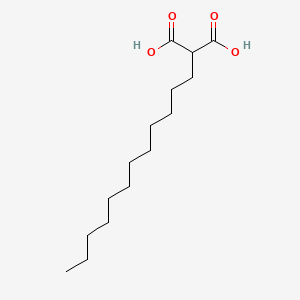

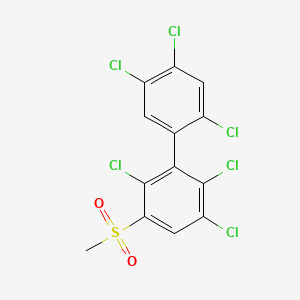
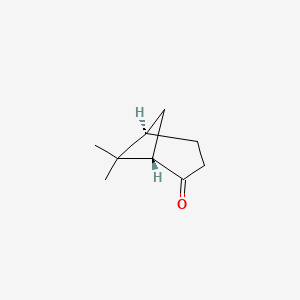
![4-[(6-Chloro-2-benzothiazolyl)oxy]phenol](/img/structure/B1620121.png)
